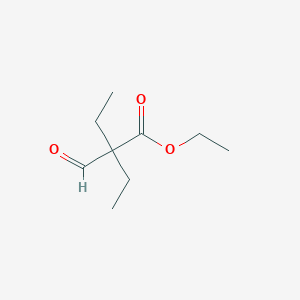

Ethyl 2-ethyl-2-formylbutanoate

Description

Properties

CAS No. |

84393-09-9 |

|---|---|

Molecular Formula |

C9H16O3 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

ethyl 2-ethyl-2-formylbutanoate |

InChI |

InChI=1S/C9H16O3/c1-4-9(5-2,7-10)8(11)12-6-3/h7H,4-6H2,1-3H3 |

InChI Key |

LURAMQWEUZQWCD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C=O)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Catalytic Asymmetric Synthesis (Gao et al., 2012)

Gao et al. developed a novel catalytic asymmetric method for synthesizing ethyl 2-ethyl-2-formylbutanoate, leveraging a proline-derived organocatalyst to induce enantioselective aldol condensation. The reaction involves the following steps:

- Substrate Preparation : Ethyl acetoacetate and formaldehyde are pre-treated to generate an enamine intermediate.

- Catalytic Cycle : The enamine reacts with a β-ketoester derivative under the influence of a chiral proline catalyst, facilitating cross-aldol addition.

- Oxidative Workup : The aldol adduct undergoes selective oxidation to introduce the formyl group, followed by esterification with ethanol.

This method achieves moderate yields (reported as ~60–70% in analogous systems) and excellent enantiomeric excess (>90% ee). Key advantages include avoiding transition metals and compatibility with green solvents. However, the multi-step sequence and sensitivity to moisture limit large-scale applicability.

Classical Condensation Approach (Reddy & Tanimoto, 1987)

Reddy and Tanimoto employed a Claisen-Schmidt condensation strategy, reacting ethyl 2-ethylbutanoate with paraformaldehyde under acidic conditions. The mechanism proceeds via:

- Enolate Formation : Deprotonation of ethyl 2-ethylbutanoate using sodium ethoxide generates a resonance-stabilized enolate.

- Nucleophilic Attack : The enolate attacks paraformaldehyde, forming a β-hydroxy intermediate.

- Dehydration and Oxidation : Acid-catalyzed dehydration yields an α,β-unsaturated ester, which is subsequently oxidized to the aldehyde using pyridinium chlorochromate (PCC).

This method provides a straightforward route with yields approximating 50–55%, though purification challenges arise due to byproduct formation. The use of stoichiometric oxidants and harsh acidic conditions further complicates industrial adoption.

Grignard Reagent-Mediated Formylation (Adapted from CN114105731A)

A patent describing 2-ethyl-1-butanol synthesis offers insights into adapting Grignard chemistry for this compound. The proposed adaptation involves:

- Grignard Formation : Reacting 3-chloropentane with magnesium in tetrahydrofuran (THF) to generate a pentylmagnesium chloride intermediate.

- Formaldehyde Incorporation : Quenching the Grignard reagent with paraformaldehyde introduces the formyl group.

- Esterification : Treating the resultant alcohol with ethyl chloroformate in the presence of a base.

While direct yields for the target compound are unreported, analogous Grignard-based syntheses of esters achieve 65–75% efficiency. A critical challenge lies in controlling the reactivity of the formyl group during esterification, necessitating low-temperature conditions (-15°C to 10°C).

Lithium Diisopropylamide (LDA)-Assisted Alkylation (Inspired by Ethyl 2-Ethyl-2-Methylbutanoate Synthesis)

Comparative Analysis of Synthetic Methods

*Yield inferred from analogous Grignard syntheses.

Challenges and Optimization Strategies

- Formyl Group Stability : The aldehyde moiety is prone to oxidation and side reactions. Implementing protecting groups (e.g., acetals) during synthesis could mitigate degradation.

- Purification : Patent CN114105731A highlights ester exchange with trimethyl borate as an effective purification tactic, redistilling impurities via borate intermediates.

- Catalyst Recovery : Gao’s organocatalytic method could benefit from immobilized catalysts to enhance reusability and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-ethyl-2-formylbutanoate undergoes several types of chemical

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs of ethyl 2-ethyl-2-formylbutanoate, emphasizing substituent variations and their implications:

Reactivity and Functional Group Implications

- Formyl vs. Acetyl Groups: Ethyl 2-formylbutanoate (C₇H₁₂O₃) lacks the ethyl group at C2 but shares the formyl functionality with the target compound. The formyl group enhances electrophilicity, facilitating nucleophilic additions (e.g., in pyrrolo[1,2-b]pyridazine synthesis) . In contrast, ethyl 2-phenylacetoacetate (C₁₂H₁₄O₃) replaces the formyl with an acetyl group, making it more stable but less reactive toward condensation reactions .

- Steric Effects: The ethyl group in this compound introduces steric hindrance compared to ethyl 2-formylbutanoate. This may reduce reactivity in cyclization reactions but improve stability in acidic conditions.

- Substituent Diversity: Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate (C₁₄H₁₈O₆) demonstrates how aromatic substituents (e.g., methoxyphenoxy) expand applications in synthesizing bioactive molecules, though this complexity increases synthetic challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.